molecular formula C16H21N3O2 B12910740 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-71-6

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12910740
CAS No.: 81215-71-6
M. Wt: 287.36 g/mol
InChI Key: HUQPVVTXTXEMPF-UHFFFAOYSA-N
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Description

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a triazepine ring fused to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The synthesis begins with the preparation of the phthalazine core, which can be achieved through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Introduction of the Triazepine Ring: The triazepine ring is introduced by reacting the phthalazine derivative with an appropriate amine and isocyanate under controlled temperature and pressure conditions.

    Isobutyl Substitution: The final step involves the alkylation of the triazepine-phthalazine intermediate with isobutyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the isobutyl group or other reactive sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or even anticancer agents, depending on their specific molecular modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyl-1,2,4-triazepine derivatives
  • Phthalazine derivatives
  • Tetrahydro-1H-triazepino compounds

Uniqueness

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is unique due to its fused ring structure, which combines the properties of both triazepine and phthalazine. This unique structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

CAS No.

81215-71-6

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(2-methylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C16H21N3O2/c1-12(2)7-17-10-15(20)18-8-13-5-3-4-6-14(13)9-19(18)16(21)11-17/h3-6,12H,7-11H2,1-2H3

InChI Key

HUQPVVTXTXEMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Origin of Product

United States

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